Cas no 249515-07-9 ([4-(Benzyloxy)-3,5-dibromophenyl]methanol)
![[4-(Benzyloxy)-3,5-dibromophenyl]methanol structure](https://ja.kuujia.com/scimg/cas/249515-07-9x500.png)
[4-(Benzyloxy)-3,5-dibromophenyl]methanol 化学的及び物理的性質
名前と識別子
-
- [4-(benzyloxy)-3,5-dibromophenyl]methanol
- (3,5-dibromo-4-phenylmethoxyphenyl)methanol
- [4-(Benzyloxy)-3,5-dibromophenyl]methanol
-
- MDL: MFCD03862628
- インチ: 1S/C14H12Br2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2
- InChIKey: GONANTFRLMLXER-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(CO)C=C(C=1OCC1C=CC=CC=1)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 232
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 29.5
[4-(Benzyloxy)-3,5-dibromophenyl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB518155-500mg |
[4-(Benzyloxy)-3,5-dibromophenyl]methanol |
249515-07-9 | 500mg |
€280.60 | 2023-09-02 | ||
abcr | AB518155-250mg |
[4-(Benzyloxy)-3,5-dibromophenyl]methanol; . |
249515-07-9 | 250mg |
€209.70 | 2024-04-18 | ||
abcr | AB518155-1g |
[4-(Benzyloxy)-3,5-dibromophenyl]methanol; . |
249515-07-9 | 1g |
€367.90 | 2024-04-18 | ||
abcr | AB518155-500 mg |
[4-(Benzyloxy)-3,5-dibromophenyl]methanol |
249515-07-9 | 500MG |
€264.60 | 2022-07-29 | ||
abcr | AB518155-5g |
[4-(Benzyloxy)-3,5-dibromophenyl]methanol; . |
249515-07-9 | 5g |
€1179.40 | 2024-04-18 | ||
abcr | AB518155-10g |
[4-(Benzyloxy)-3,5-dibromophenyl]methanol; . |
249515-07-9 | 10g |
€1966.20 | 2024-04-18 | ||
A2B Chem LLC | BA19255-5g |
[4-(Benzyloxy)-3,5-dibromophenyl]methanol |
249515-07-9 | 95% | 5g |
$898.00 | 2024-04-20 | |
Aaron | AR01K5VN-1g |
[4-(Benzyloxy)-3,5-dibromophenyl]methanol |
249515-07-9 | 95% | 1g |
$395.00 | 2025-02-12 | |
Aaron | AR01K5VN-5g |
[4-(Benzyloxy)-3,5-dibromophenyl]methanol |
249515-07-9 | 5g |
$1153.00 | 2023-12-14 | ||
A2B Chem LLC | BA19255-250mg |
[4-(Benzyloxy)-3,5-dibromophenyl]methanol |
249515-07-9 | 95% | 250mg |
$181.00 | 2024-04-20 |
[4-(Benzyloxy)-3,5-dibromophenyl]methanol 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
[4-(Benzyloxy)-3,5-dibromophenyl]methanolに関する追加情報
[4-(Benzyloxy)-3,5-dibromophenyl]methanol (CAS No. 249515-07-9): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
[4-(Benzyloxy)-3,5-dibromophenyl]methanol (CAS No. 249515-07-9) is a versatile compound with significant potential in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a benzyloxy group and two bromine atoms attached to a phenyl ring. These functional groups contribute to its chemical stability and reactivity, making it an attractive candidate for various applications in drug discovery and development.
The synthesis of [4-(Benzyloxy)-3,5-dibromophenyl]methanol typically involves a multi-step process. One common approach starts with the bromination of 4-benzyloxyphenol to form 3,5-dibromo-4-benzyloxyphenol. This intermediate is then reduced to the corresponding alcohol using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The choice of reducing agent can influence the yield and purity of the final product, and careful optimization of reaction conditions is essential to achieve high-quality results.
In recent years, significant advancements have been made in understanding the properties and applications of [4-(Benzyloxy)-3,5-dibromophenyl]methanol. One notable area of research is its potential as a building block for the synthesis of more complex molecules with therapeutic properties. For instance, studies have shown that compounds derived from [4-(Benzyloxy)-3,5-dibromophenyl]methanol can exhibit potent anti-inflammatory and anti-cancer activities. These findings have sparked interest in exploring its use as a lead compound for drug development.
The physical and chemical properties of [4-(Benzyloxy)-3,5-dibromophenyl]methanol are well-documented. It is a white crystalline solid with a melting point of approximately 120-122°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These solubility characteristics make it suitable for use in various chemical reactions and analytical techniques.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to characterize [4-(Benzyloxy)-3,5-dibromophenyl]methanol. NMR spectroscopy provides detailed information about the molecular structure, including the positions of functional groups and the connectivity of atoms. MS analysis helps to confirm the molecular weight and purity of the compound. These analytical methods are crucial for ensuring the quality and consistency of the synthesized product.
One of the key applications of [4-(Benzyloxy)-3,5-dibromophenyl]methanol is in the development of targeted therapies for various diseases. For example, researchers have investigated its use as a precursor for synthesizing compounds that can selectively target cancer cells while minimizing toxicity to healthy tissues. This approach leverages the unique chemical properties of [4-(Benzyloxy)-3,5-dibromophenyl]methanol to design molecules with enhanced pharmacological profiles.
In addition to its potential in cancer therapy, [4-(Benzyloxy)-3,5-dibromophenyl]methanol has also shown promise in other therapeutic areas. Studies have demonstrated its ability to modulate specific biological pathways involved in inflammation and immune response. This makes it a valuable tool for developing treatments for inflammatory diseases such as arthritis and asthma.
The safety profile of [4-(Benzyloxy)-3,5-dibromophenyl]methanol is an important consideration in its application as a pharmaceutical agent. Preclinical studies have generally shown that it is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, [4-(Benzyloxy)-3,5-dibromophenyl]methanol (CAS No. 249515-07-9) is a promising compound with diverse applications in medicinal chemistry. Its unique structural features and favorable chemical properties make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new possibilities for its use in treating various diseases, highlighting its potential as a valuable tool in modern pharmaceutical science.
249515-07-9 ([4-(Benzyloxy)-3,5-dibromophenyl]methanol) 関連製品
- 2327830-74-8(N-[2-(2-chlorophenyl)-2-methoxyethyl]-3,5-bis(trifluoromethyl)benzamide)
- 1261986-28-0(2-methyl-4-(3-nitrophenyl)phenol)
- 1340451-05-9(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-ol)
- 1803920-23-1(3-Amino-4-cyano-6-fluoro-2-(trifluoromethoxy)pyridine)
- 2228235-47-8(2-(4-cyanothiophen-2-yl)-2-hydroxyacetic acid)
- 2034314-50-4((5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone)
- 1155594-00-5(4-Chloro-2-(2-methylpropyl)pyrimidine)
- 1798541-65-7(N-(2-acetamidophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 172281-72-0(dimethyl[(piperidin-4-yl)methyl]amine dihydrochloride)
- 1009307-24-7(Lapatinib-d7 Ditosylate)
